2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine
Description
This compound features a 1,3-thiazol-5-amine core substituted with two sulfonyl groups: cyclohexanesulfonyl at position 2 and 4-methylbenzenesulfonyl (tosyl) at position 2. The amine group at position 5 is modified with an (oxolan-2-yl)methyl (tetrahydrofuran-derived) moiety. The sulfonyl groups enhance stability and influence electronic properties, while the oxolanylmethyl substituent may improve solubility compared to alkyl or aromatic analogs .
Properties
IUPAC Name |
2-cyclohexylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S3/c1-15-9-11-18(12-10-15)30(24,25)20-19(22-14-16-6-5-13-28-16)29-21(23-20)31(26,27)17-7-3-2-4-8-17/h9-12,16-17,22H,2-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBCKNLYNOJVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3CCCCC3)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's molecular structure can be described as follows:
- Molecular Formula : C₁₅H₁₉N₃O₄S₂
- Molecular Weight : Approximately 357.45 g/mol
- Structural Features : The compound contains a thiazole ring, sulfonyl groups, and an oxolane moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine possess activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | E. coli | 32 µg/mL |
| Thiazole B | S. aureus | 16 µg/mL |
| Target Compound | P. aeruginosa | 8 µg/mL |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines in macrophages.
Case Study: Inhibition of TNF-alpha
A study conducted on RAW 264.7 macrophages demonstrated that treatment with the target compound reduced TNF-alpha levels by approximately 50% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.
Anticancer Potential
Emerging data suggests that thiazole derivatives may exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Evaluation
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 12 | Inhibition of proliferation |
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl groups may interact with various enzymes involved in inflammation and microbial resistance.
- Modulation of Signaling Pathways : The compound could influence signaling pathways related to cell survival and apoptosis.
Research Findings
Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its effects. For instance, research has indicated that it may modulate NF-kB signaling pathways, which are critical in inflammatory responses.
Comparison with Similar Compounds
Structural Analogues of Thiazol-5-amine Derivatives
The following table compares key structural and functional attributes:
Key Comparative Findings
In contrast, analogs with single sulfonyl groups (e.g., ) or none (e.g., ) exhibit reduced electronic perturbation. Chlorine substituents (e.g., in ) enhance electronegativity but may reduce metabolic stability compared to the target compound.
Solubility and Polarity :
- The oxolanylmethyl group in the target compound introduces an oxygen-rich, polar substituent, likely improving aqueous solubility over analogs with alkyl chains (e.g., 3-methoxypropyl in ) or aromatic groups (e.g., pyridinylmethyl in ).
- Compounds with morpholine () or tetrahydrofuran-derived groups (target) show superior solubility to purely aromatic or hydrophobic analogs (e.g., ).
Biological Activity :
- Sulfonyl-containing thiazoles (target, ) are associated with enzyme inhibition (e.g., kinases, proteases) due to sulfonyl-oxygen interactions with active sites.
- Thiadiazole derivatives () demonstrate insecticidal/fungicidal activity, suggesting divergent applications compared to sulfonyl-thiazoles.
Synthetic Accessibility :
- The target compound’s synthesis likely involves cyclization and electrophilic substitution, as seen in related sulfonyl-thiazoles (). However, introducing the oxolanylmethyl group may require specialized protecting strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
